molecular formula C10H10N2O2S B3029482 Ethyl 2-aminobenzo[d]thiazole-7-carboxylate CAS No. 677304-89-1

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Cat. No. B3029482
M. Wt: 222.27
InChI Key: JJJDYTDZPDRXCF-UHFFFAOYSA-N
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Description

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The ethyl 2-aminobenzo[d]thiazole-7-carboxylate derivatives have been the subject of various studies due to their potential biological activities, including antiglycation, antioxidant, antitumor, and antimicrobial properties .

Synthesis Analysis

The synthesis of ethyl 2-aminobenzo[d]thiazole-7-carboxylate derivatives involves various chemical reactions. For instance, ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates were synthesized by alkylation on the HN- of the corresponding hydrazinyl thiazole carboxylates . Another study reported the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which showed significant antitumor activity . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives led to the formation of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of ethyl 2-aminobenzo[d]thiazole-7-carboxylate derivatives has been elucidated using various spectro-analytical techniques such as UV, FT-IR, 1H-NMR, 13C-NMR, and HR-MS . The crystal structure of related compounds, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, has been determined, revealing hydrogen-bonded dimers and quartets in the solid state .

Chemical Reactions Analysis

The ethyl 2-aminobenzo[d]thiazole-7-carboxylate derivatives undergo various chemical reactions to form new compounds. For example, the Schiff base ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized by a condensation reaction . Another study described the transformation of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate to related fused heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-aminobenzo[d]thiazole-7-carboxylate derivatives, such as melting points, solubility, and stability, are characterized using standard laboratory techniques. The compounds exhibit a range of biological activities, which are often evaluated through in vitro assays. For instance, certain derivatives have shown promising antiglycation activity with IC50 values indicating their potency . The antitumor activity of these compounds has also been assessed against various human tumor cell lines, with some derivatives displaying remarkable activity . Antioxidant properties have been evaluated, with some compounds showing high free radical scavenging activity .

Scientific Research Applications

Synthesis and Biological Properties

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a closely related compound, has been synthesized and studied for its biological properties. These include good antibacterial and antifungal activities, with specific compounds demonstrating significant efficacy. The optical properties of these compounds were also explored through photoluminescence spectra (Shafi, Rajesh, & Senthilkumar, 2021).

Anticancer Potential

Research has been conducted on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is structurally similar to ethyl 2-aminobenzo[d]thiazole-7-carboxylate. These studies focused on synthesizing new compounds and evaluating their in vitro and in vivo anticancer activity. Notably, some compounds exhibited significant antiproliferative potential against cancer cell lines, with certain compounds inducing apoptosis in MCF-7 cells (Gad et al., 2020).

Spectroscopic and Structural Analysis

Ethyl 2-aminobenzo[d]thiazole derivatives have been synthesized and characterized using various spectroscopic techniques. Studies involving density functional theory (DFT) have been used to understand their electronic structure and properties, indicating significant nonlinear optical character and potential technological applications (Haroon et al., 2019).

Antimicrobial Activities

Compounds derived from ethyl 2-amino-4-methylthiazole-5-carboxylate have shown promising antimicrobial activities against various bacterial and fungal strains. Their structure-activity relationships were explored using 3D-QSAR analysis, offering insights into the design of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Antioxidant and Antiviral Properties

Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have been studied for their antioxidant and antimicrobial properties, with some derivatives showing promising results in these areas. Additionally, molecular docking methods suggest potential antiviral applications, particularly against SARS-CoV-2 (Haroon et al., 2021).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

Future Directions

Thiazole derivatives, including Ethyl 2-aminobenzo[d]thiazole-7-carboxylate, are of interest in drug design due to their high biological and pharmacological activity . Future research may focus on exploring their potential in the development of new drugs and materials .

properties

IUPAC Name

ethyl 2-amino-1,3-benzothiazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJDYTDZPDRXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663228
Record name Ethyl 2-amino-1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

CAS RN

677304-89-1
Record name Ethyl 2-amino-1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of thiocarbamate (1.95 g, 12.2 mmol, 2.11 eqiv) in chloroform (10 mL) was added dropwise over a period of 40 min to a vigorously maintained mixture of ethyl 3-[(aminocarbonothioyl)amino]benzoate (1.30 g, 5.78 mmol, 1.00 eqiv), glacial acetic acid (10 mL) and chloroform (10 mL). The mixture was maintained 30 min at rt and then was heated at 70° C. for 4 h. The mixture was allowed to cool to room temperature and maintained for an additional 13 h. The volatiles were removed under reduced pressure and the solid residue was suspended in a mixture of chloroform (10 mL) and acetone (10 mL). The product was isolated by filtration, washed successively with acetone (5 mL) and hexanes (10 mL), and dried in a vacuum oven to provide 1.65 g (95%) of product as a mixture of ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide and ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide in a ratio of 95/5, respectively. This product was partitioned between saturated aqueous solution of sodium bicarbonate (25 mL) and a mixture of ethyl acetate (70 mL) and tetrahydrofuran (30 mL). The organic layer was separated, dried over anhydrous sodium sulfate and concentrated. The residue was crystallized form ethyl acetate to provide pure ethyl 2-amino-1,3-benzothiazole-7-carboxylate. 1H NMR (500 MHz, DMSO-d6) δ 1.35 (t, J=7.5, 3H), 4.36 (q, J=7, 2H), 7.35 (t, J=7.5, 1H), 7.57 (d, J=7, 1H), 7.61 (bs, 2H), 7.65 (d, J=8, 1H); MS (EI) m/z 223 (M++1).
Name
ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of thiocarbamate (12.2 mmol) in chloroform (10 mL) was added dropwise over a period of 40 min to a vigorously maintained mixture of ethyl 3-[(aminocarbonothioyl)amino]benzoate (5.78 mmol), glacial acetic acid (10 mL) and chloroform (10 mL). The mixture was maintained 30 min at rt and then was heated at 70° C. for 4 h. The mixture was allowed to cool to room temperature and maintained for an additional 13 h. The volatiles were removed under reduced pressure and the solid residue was suspended in a mixture of chloroform (10 mL) and acetone (10 mL). The product was isolated by filtration, washed successively with acetone (5 mL) and hexanes (10 mL), and dried in a vacuum oven, thus providing the product in 95% yield as a mixture of ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide and ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide in a ratio of 95/5, respectively. This product was partitioned between saturated aqueous solution of sodium bicarbonate (25 mL) and a mixture of ethyl acetate (70 mL) and tetrahydrofuran (30 mL). The organic layer was separated, dried over anhydrous sodium sulfate and concentrated. The residue was crystallized form ethyl acetate, thus providing pure ethyl 2-amino-1,3-benzothiazole-7-carboxylate. 1H NMR (500 MHz, Me2SO-d6) δ 1.35 (t, J=7.5, 3H), 4.36 (q, J=7, 2H), 7.35 (t, J=7.5, 1H), 7.57 (d, J=7, 1H), 7.61 (bs, 2H), 7.65 (d, J=8, 1H); MS (EI) m/z 223 (M++1).
Name
thiocarbamate
Quantity
12.2 mmol
Type
reactant
Reaction Step One
Quantity
5.78 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of thiocarbamate (12.2 mmol) in chloroform (10 mL) was added dropwise over a period of 40 min to a vigorously maintained mixture of ethyl 3-[aminocarbonothioyl)amino]benzoate (5.78 mmol), glacial acetic acid (10 mL) and chloroform (10 mL). The mixture was maintained 30 min at rt and then was heated at 70° C. for 4 h. The mixture was allowed to cool to room temperature and maintained for an additional 13 h. The volatiles were removed under reduced pressure and the solid residue was suspended in a mixture of chloroform (10 mL) and acetone (10 mL). The product was isolated by filtration, washed successively with acetone (5 mL) and hexanes (10 mL), and dried in a vacuum oven, thus providing the product in 95% yield as a mixture of ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide and ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide in a ratio of 95/5, respectively. This product was partitioned between saturated aqueous solution of sodium bicarbonate (25 mL) and a mixture of ethyl acetate (70 mL) and tetrahydrofuran (30 mL). The organic layer was separated, dried over anhydrous sodium sulfate and concentrated. The residue was crystallized form ethyl acetate, thus providing pure ethyl 2-amino-1,3-benzothiazole-7-carboxylate. 1H NMR (500 MHz, Me2SO-d6) δ 1.35 (t, J=7.5, 3H), 4.36 (q, J=7, 2H), 7.35 (t, J=7.5, 1H), 7.57 (d, J=7, 1H), 7.61 (bs, 2H), 7.65 (d, J=8, 1H); MS (EI) m/z 223 (M++1).
Name
thiocarbamate
Quantity
12.2 mmol
Type
reactant
Reaction Step One
Quantity
5.78 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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